Cyclooctatetraene;iron
Overview
Description
Cyclooctatetraene;iron, also known as (Cyclooctatetraene)iron tricarbonyl, is used as primary and secondary intermediates . It is an unsaturated derivative of cyclooctane, with the formula C8H8 .
Synthesis Analysis
Stable N-heterocyclic carbenes (NHCs) can mediate unusual organometallic transformations in solution at room temperature. Depending on the choice of NHC initiator, stoichiometric or catalytic reactions of bis(cyclooctatetraene)iron [Fe(COT) 2] ensue .Molecular Structure Analysis
The solid-state structure of each complex was determined by single-crystal X-ray diffraction, and close inspection of the metrical parameters revealed significant COT ligand reduction .Chemical Reactions Analysis
Reactions of cyclooctatetraene with iron carbonyls under various conditions give not only the monomeric (η4-C8H8)Fe (CO)3 but three C8H8Fe2 (CO)6 isomers and one C8H8Fe2 (CO)5 isomer .Physical And Chemical Properties Analysis
A new synchrotron-based study of the vacuum ultraviolet (VUV) absorption spectrum for cyclooctatetraene (COT) shows a series of broad peaks .Scientific Research Applications
Redox-Induced Structural Changes : Golovin and Weaver (1988) used infrared spectroelectrochemistry to investigate the redox-induced structural changes of cyclooctatetraene iron tricarbonyl. Their research provides insights into the detailed mechanisms of these changes, demonstrating the capabilities of Fourier Transform Infrared (FTIR) spectroscopy combined with electrochemical techniques in exploring complex molecular transformations (Golovin & Weaver, 1988).
Nuclear Magnetic Resonance Studies : Chierico and Mognaschi (1973) conducted a nuclear magnetic resonance (NMR) study on crystalline bis(cyclooctatetraene)iron. They observed significant changes in NMR line-width and second moment variations with temperature, providing valuable information about the molecular motions within the crystal structure of this compound (Chierico & Mognaschi, 1973).
Electron-Transfer Reactions and Structural Consequences : A study by Tulyathan and Geiger (1980) on the electron-transfer parameters of cyclooctatetraene iron tricarbonyl revealed that no large structural changes accompany the reduction of this compound in either the first or second one-electron step. This finding has implications for understanding the stability and reactivity of cyclooctatetraene iron compounds in redox processes (Tulyathan & Geiger, 1980).
Binuclear Cyclooctatetraene–Iron Carbonyl Complexes : Wang et al. (2016) explored the synthesis and characterization of binuclear cyclooctatetraene–iron carbonyl complexes. Their work demonstrates the complex nature of these compounds, including their fluxionality and valence tautomerism, which are essential for understanding their chemical behavior and potential applications (Wang et al., 2016).
Hapticity in Mononuclear Transition Metal Carbonyl Complexes : Wang et al. (2010) investigated the hapticity of cyclooctatetraene in its mononuclear transition metal carbonyl complexes, predicting the existence of various types of coordination. This research provides a deeper understanding of how cyclooctatetraene interacts with different transition metals, influencing the properties and potential applications of these complexes (Wang et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
cyclooctatetraene;iron | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H8.Fe/c2*1-2-4-6-8-7-5-3-1;/h2*1-8H;/b2*2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSLSXKBFNCQNV-MZLYQNCSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=CC=C1.C1=CC=CC=CC=C1.[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1=C\C=C/C=C\C=C1.C\1=C\C=C/C=C\C=C1.[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Fe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045915 | |
Record name | Bis(cyclooctatetraene)iron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901045915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclooctatetraene;iron | |
CAS RN |
12184-52-0 | |
Record name | Bis(cyclooctatetraene)iron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901045915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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